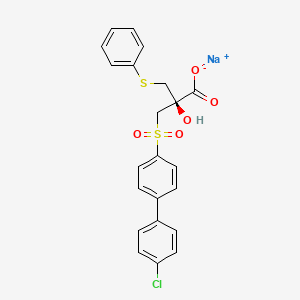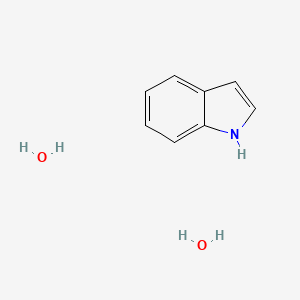
1H-Indole--water (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole–water (1/2) is a compound that consists of one molecule of 1H-indole and two molecules of water. 1H-Indole is a significant heterocyclic compound that is widely found in natural products and drugs. It plays a crucial role in cell biology and has various biological activities, making it an important compound in both natural and synthetic chemistry .
準備方法
The synthesis of 1H-indole and its derivatives can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of transition metals, such as palladium, to catalyze the formation of indole rings from suitable precursors . Industrial production methods often involve the use of environmentally benign solvents like water, which can enhance reaction rates and selectivity .
化学反応の分析
1H-Indole undergoes various types of chemical reactions, including:
Oxidation: Simple oxidants like N-bromosuccinimide can selectively oxidize 1H-indole to oxindole.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its high electron density.
Coupling Reactions: Indole can participate in coupling reactions with various electrophiles, often catalyzed by transition metals.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include substituted indoles, oxindoles, and various indole derivatives .
科学的研究の応用
1H-Indole and its derivatives have a wide range of scientific research applications:
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Indole compounds play a role in cell signaling and are involved in various biological processes.
Industry: Indole is used in the production of dyes, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the particular indole derivative and its target .
類似化合物との比較
1H-Indole is similar to other heterocyclic compounds like benzofuran and benzothiophene. its unique structure and electron-rich nature make it particularly reactive in electrophilic substitution reactions . Similar compounds include:
Benzofuran: Contains an oxygen atom in the heterocyclic ring.
Benzothiophene: Contains a sulfur atom in the heterocyclic ring.
Oxindole: An oxidized form of indole.
These compounds share some chemical properties with 1H-indole but differ in their reactivity and applications.
特性
CAS番号 |
182195-88-6 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
1H-indole;dihydrate |
InChI |
InChI=1S/C8H7N.2H2O/c1-2-4-8-7(3-1)5-6-9-8;;/h1-6,9H;2*1H2 |
InChIキー |
CMHDRMUNLJNBBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
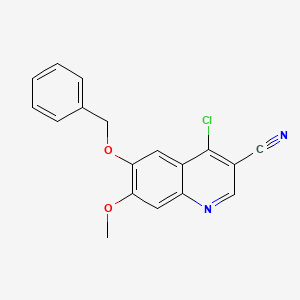
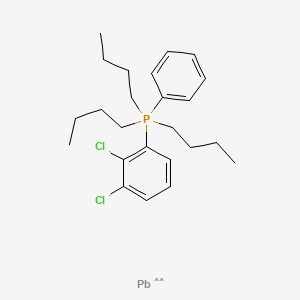
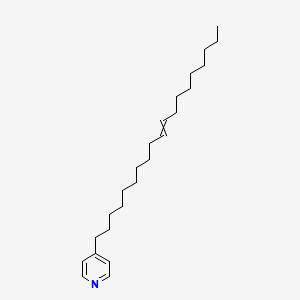
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
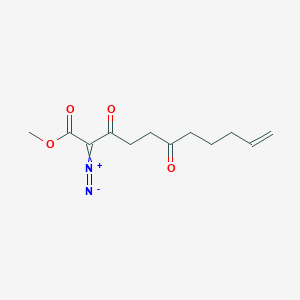
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
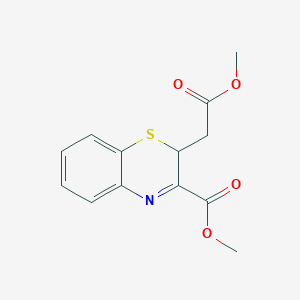
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
